N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
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Overview
Description
The compound “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide” is a complex organic molecule that contains several functional groups. It has a furan ring, an oxadiazole ring, a morpholine ring, and a sulfonylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the furan and oxadiazole rings would likely introduce some rigidity into the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The furan ring, for example, is aromatic and may undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonylbenzamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial and Biological Activities
One of the primary applications of derivatives closely related to the specified compound is in the realm of antimicrobial activities. For instance, compounds synthesized from furan-2-carbohydrazide, which share structural motifs with N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide, have been reported to exhibit significant antimicrobial properties. Such compounds, including 1,3,4-oxadiazole and triazole derivatives, demonstrated activity against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013).
Structural Characterization and Synthesis Techniques
Another area of research encompasses the synthesis, characterization, and structural elucidation of oxadiazole derivatives. Studies have detailed the synthesis methodologies, including refluxing with specific reactants and the subsequent characterization through techniques like NMR, IR, and single-crystal X-ray diffraction. Such research provides insights into the structural properties of oxadiazole compounds and their derivatives, contributing to a deeper understanding of their chemical behavior and potential for further modification (Mamatha S.V et al., 2019).
Nitric Oxide Delivery and Therapeutic Applications
Research into furoxan-bearing micelles for nitric oxide (NO) delivery represents a significant application of oxadiazole derivatives in therapeutics. Furoxans, including those related to the compound of interest, can release NO in response to specific triggers, offering potential in cancer therapy and as anti-proliferative agents. Such studies highlight the role of oxadiazole derivatives in developing novel therapeutic strategies (Hasegawa et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S/c22-15(18-17-20-19-16(27-17)14-2-1-9-26-14)12-3-5-13(6-4-12)28(23,24)21-7-10-25-11-8-21/h1-6,9H,7-8,10-11H2,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWDKJGTXRSUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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